molecular formula C15H14ClNO6S B2728471 3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 708232-02-4

3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2728471
CAS No.: 708232-02-4
M. Wt: 371.79
InChI Key: JAMWKLISWVDRJC-UHFFFAOYSA-N
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Description

“3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H13ClNO6S . It has an average mass of 370.785 Da and a monoisotopic mass of 370.015747 Da .

Scientific Research Applications

Antibacterial Applications

Research on Schiff bases derived from 4-aminobenzoic acid, a structural analog to the compound , highlights its potential antibacterial applications. Schiff bases such as 4-(2-chlorobenzylidene)amino benzoic acid and others have been synthesized and screened against medically important bacterial strains, showing varied antibacterial activities. These activities depend on the compound's molecular structure, the solvent used, and the bacterial strain, suggesting a tailored approach could enhance antibacterial efficacy (Parekh et al., 2005).

Synthesis and Chemical Properties

Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, using an 8-aminoquinoline moiety as the directing group, demonstrates the compound's relevance in organic synthesis. This method allows the synthesis of various aryl sulfones with excellent regioselectivity and good yields, showcasing its utility in creating structurally complex molecules for further research and development applications (Liu et al., 2015).

Electochemical Applications

The electrochemical behavior of compounds structurally related to 3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid, such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids, has been explored. These studies reveal the impact of sulfo substituent position on electrochemical reduction, leading to potential applications in electrochemical sensors or redox-based devices (Mandić et al., 2004).

Antimicrobial and Bio-potent Applications

Synthesis of sulfonamides, including 4-(substituted phenylsulfonamido)benzoic acids, has been reported with high yields and characterized for their antimicrobial activities. These compounds, synthesized under ultrasound irradiation conditions, exhibit significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Metal Extraction and Environmental Applications

Sulfonyl-bridged oligo(benzoic acid)s have been synthesized and characterized for their properties as metal extractants. These compounds exhibit high extractability toward lanthanoid ions, indicating their potential application in the field of metal recovery and environmental cleanup (Morohashi et al., 2014).

Properties

IUPAC Name

3-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO6S/c1-22-12-8-14(13(23-2)7-11(12)16)24(20,21)17-10-5-3-4-9(6-10)15(18)19/h3-8,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMWKLISWVDRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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